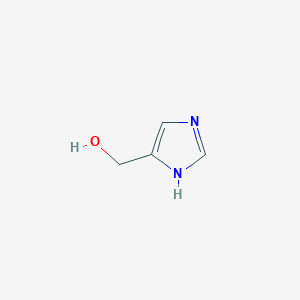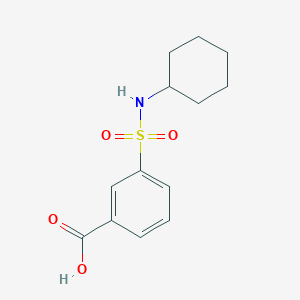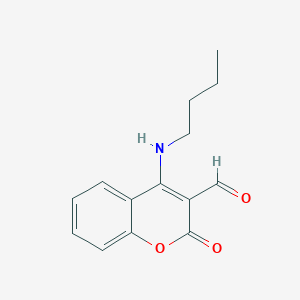
4-(Butylamino)-2-oxochromene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butylamino)-2-oxochromene-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, material science, and organic synthesis. This compound is also known as BuAOC and has a molecular formula of C16H17NO3.
作用機序
The mechanism of action of BuAOC is not fully understood. However, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. BuAOC has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival.
生化学的および生理学的効果
BuAOC has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. BuAOC has also been found to inhibit the production of reactive oxygen species (ROS) in normal cells, which may contribute to its selectivity towards cancer cells. In addition, BuAOC has been shown to inhibit the expression of inflammatory cytokines, which may have implications for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using BuAOC in lab experiments is its high potency against cancer cells. This allows for the use of lower concentrations of the compound, which can reduce the potential for toxicity in normal cells. However, BuAOC has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of BuAOC. One area of research is the development of new analogs that may have improved efficacy and selectivity towards cancer cells. Another area of research is the investigation of the mechanism of action of BuAOC, which may lead to the identification of new targets for cancer therapy. Additionally, the use of BuAOC in combination with other anticancer agents may enhance its therapeutic potential.
合成法
The synthesis of 4-(Butylamino)-2-oxochromene-3-carbaldehyde involves the reaction of 4-hydroxy-2-oxochromene-3-carbaldehyde with butylamine in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions for several hours, and the product is obtained in good yield after purification.
科学的研究の応用
BuAOC has been extensively studied for its potential applications in drug discovery. It has been found to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. BuAOC has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
167866-49-1 |
|---|---|
製品名 |
4-(Butylamino)-2-oxochromene-3-carbaldehyde |
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC名 |
4-(butylamino)-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C14H15NO3/c1-2-3-8-15-13-10-6-4-5-7-12(10)18-14(17)11(13)9-16/h4-7,9,15H,2-3,8H2,1H3 |
InChIキー |
ZRDDDCSIZHRDIR-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
正規SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



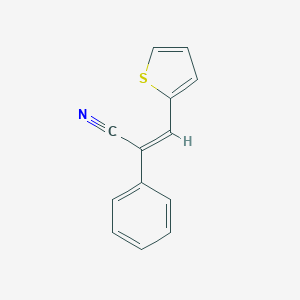
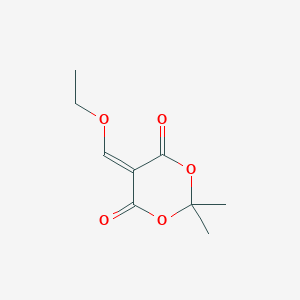
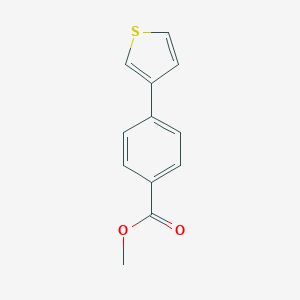
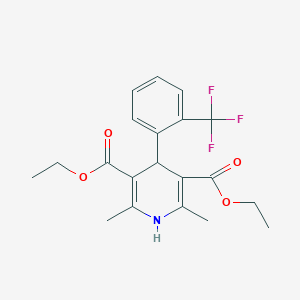
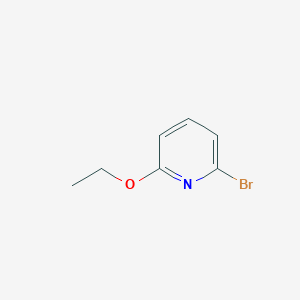
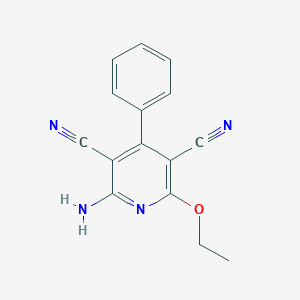
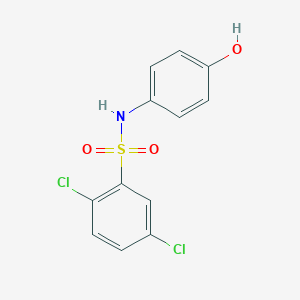
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
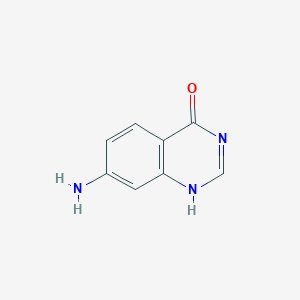
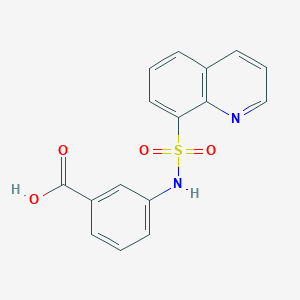
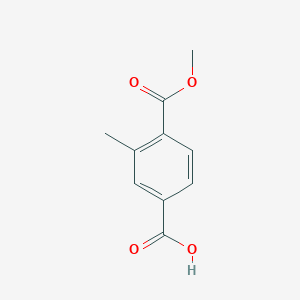
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
